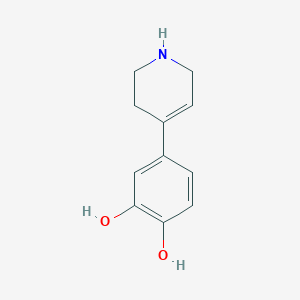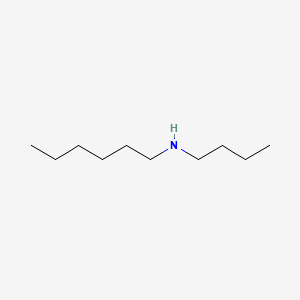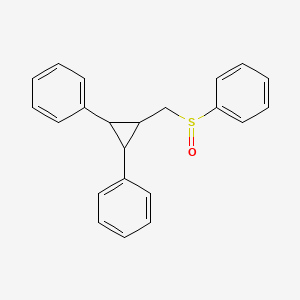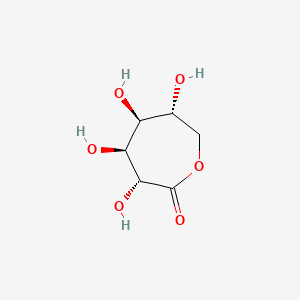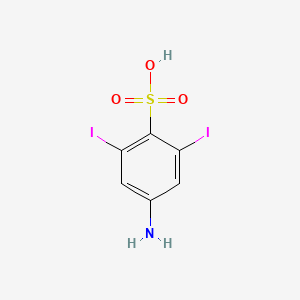
4,5'-Dimethylangelicin
Vue d'ensemble
Description
4,5'-Dimethylangelicin is a furanocoumarin.
Applications De Recherche Scientifique
DNA Photobinding and Photosensitizing Properties
4,5'-Dimethylangelicin is known for its notable photochemical and photosensitizing characteristics. It demonstrates the ability to form complexes with native DNA, exhibiting higher binding parameters than angelicin. Notably, it photobinds with DNA several times faster than angelicin and similarly to psoralen, without forming crosslinkages, thus acting as a monofunctional reagent. This property is also observed in vivo in Ehrlich ascites tumor cells and E. coli cells (Bordin et al., 1979).
Interaction with DNA and Inhibition of DNA Synthesis
Further research shows that 4,5'-Dimethylangelicin, under irradiation at 365 nm, exhibits a very high photoreactivity towards DNA in vivo, without forming any cross-linkage. It has been observed to cause a strong inhibition of DNA synthesis in Ehrlich ascites tumor cells (Bordon et al., 1978).
Derivatives for Photochemotherapy
A water-soluble derivative of 4,5'-Dimethylangelicin, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, shows high photobinding to DNA and significant antiproliferative activity. This suggests its potential for clinical evaluation in photochemotherapeutic treatments for conditions like psoriasis (Guiotto et al., 1981).
Comparative Studies with Psoralen
Studies comparing 4,5'-Dimethylangelicin with psoralen indicate that 4,5'-Dimethylangelicin is less effective in DNA inter-strand cross-linking and demonstrates a stronger antiproliferative activity in Ehrlich cells and in inhibiting T2 phage infectivity. This emphasizes the need for purity in synthetic 4,5'-Dimethylangelicin to maintain its specific photobiological properties (Rodighiero et al., 1981).
Potential in Cancer Therapy
4,5'-Dimethylangelicin has been explored for its potential in cancer therapy. Its ability to inhibit DNA and RNA synthesis in tumor cells and affect the growth of bacterial cultures indicates its significance in antiproliferative applications (Guiotto et al., 1981).
Propriétés
Numéro CAS |
4063-41-6 |
|---|---|
Nom du produit |
4,5'-Dimethylangelicin |
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3 |
Clé InChI |
PFFGIQUVLUEURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
Autres numéros CAS |
4063-41-6 |
Synonymes |
4,5'-dimethylangelicin |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

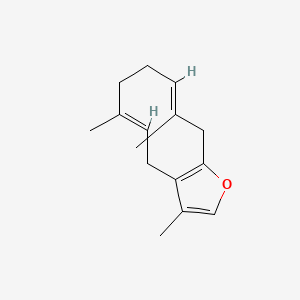
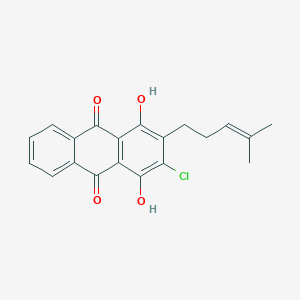
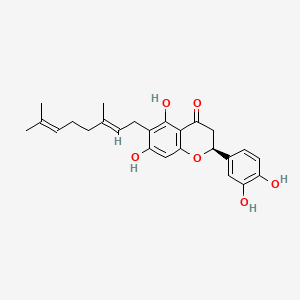
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
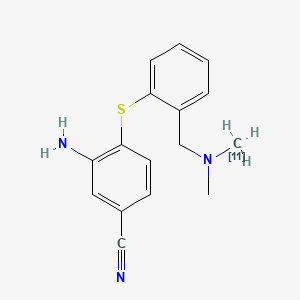
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
